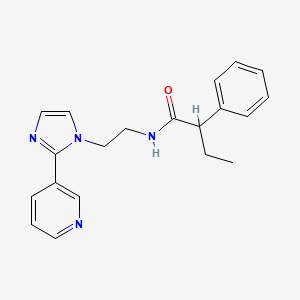

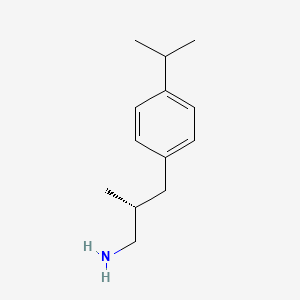

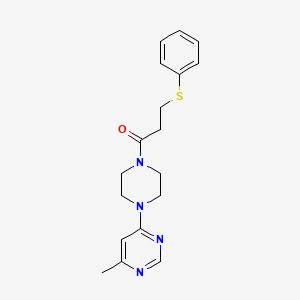

![molecular formula C14H12FNO3S B2422248 [2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 502721-93-9](/img/structure/B2422248.png)

[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorescence Sensing

Thiophene derivatives, particularly those with specific functional groups, have shown potential in fluorescence "turn-on" sensing for carboxylate anions. The fluorescence enhancement upon binding with carboxylate anions is attributed to intramolecular H-bonding stabilization of an anion-ionophore adduct, which effectively eliminates possible quenching processes. This principle could potentially be applied or extended to similar compounds, including "[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate," for the development of sensitive and selective fluorescence-based sensors (Dae-Sik Kim & K. Ahn, 2008).

Material and Optical Properties

Research on fluorinated polythiophenes, including those with alkylthiophene derivatives, has been focused on their synthesis, characterization, and application in nonlinear optical limiting based on efficient two-photon absorption. These studies reveal that structural modifications, such as fluorination, significantly impact the electronic properties of conjugated polythiophenes, suggesting a pathway for tuning the optical and electrical properties of thiophene-based materials for applications in organic electronics and photonics (L. Robitaille & M. Leclerc, 1994).

Synthesis and Chemical Reactivity

Efficient synthetic routes and chemical reactivities of thiophene derivatives offer insights into the versatility of these compounds in organic synthesis. For instance, the development of a practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling demonstrates the feasibility of functionalizing thiophene derivatives for further chemical transformations. Such methodologies could be applicable to the synthesis and functionalization of "[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate," expanding its utility in organic and medicinal chemistry (Komal Rizwan et al., 2015).

Propriétés

IUPAC Name |

[2-(3-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-9-5-6-20-13(9)14(18)19-8-12(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWWERKWAAQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57261517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(3-Fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

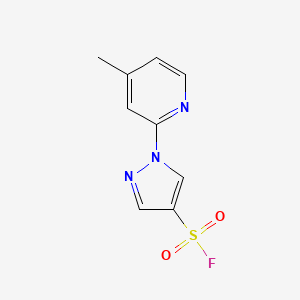

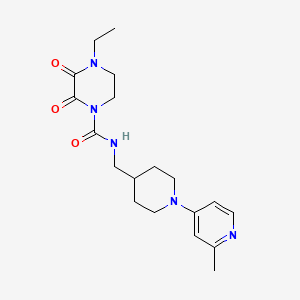

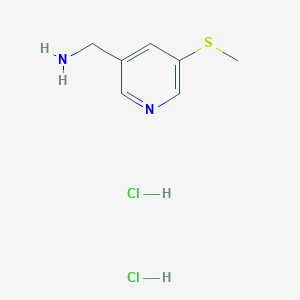

![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)

![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2422182.png)